4-Bromo-8-chloro-5-fluoro-2-(trifluoromethyl)quinoline
Description
Properties
IUPAC Name |
4-bromo-8-chloro-5-fluoro-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3BrClF4N/c11-4-3-7(10(14,15)16)17-9-5(12)1-2-6(13)8(4)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRORRAMYBPFAQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=CC(=N2)C(F)(F)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3BrClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Core Cyclization
The synthesis typically starts from substituted anilines or halogenated benzotrifluoride derivatives. For example, 2-amino-4-bromo-5-fluorobenzotrifluoride or related m-substituted anilines are common precursors. The quinoline ring is formed via cyclization reactions such as:
Cyclization with malonic acid derivatives: As described in patent WO2010129451, m-alkoxy anilines undergo cyclization with malonic acid to yield 2,4-dichloro-7-alkoxyquinolines, which serve as intermediates for further halogenation and substitution.
Pfitzinger or Skraup reactions: These classical quinoline syntheses involve condensation of anilines with carbonyl compounds under acidic conditions, enabling ring closure and functionalization.
Halogenation Approaches
Representative Preparation Route
A typical synthetic sequence for 4-bromo-8-chloro-5-fluoro-2-(trifluoromethyl)quinoline involves the following steps:
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclization | m-substituted aniline + malonic acid, heat | Formation of 2,4-dichloro-7-alkoxyquinoline |
| 2 | Bromination | Bromine or NBS in suitable solvent | Introduction of bromine at position 4 |
| 3 | Fluorination/Chlorination | Electrophilic halogenation or starting from halogenated precursors | Installation of chlorine at position 8 and fluorine at position 5 |
| 4 | Suzuki-Miyaura coupling | Pd catalyst, boronic acid/trifluoroborate, base | Substitution of chloro group at position 2 with trifluoromethyl group |
| 5 | Purification | Chromatography or recrystallization | Isolation of pure this compound |
Detailed Research Findings and Data
Patent WO2010129451 Insights
The patent presents an improved process for preparing bromo-substituted quinolines using 2,4-dichloro-7-alkoxyquinolines as key intermediates.
The cyclization of m-alkoxy anilines with malonic acid is a reliable method for quinoline core formation.
Bromination is achieved directly on these intermediates, facilitating rapid access to bromo-substituted quinolines.
Subsequent Suzuki coupling enables the introduction of trifluoromethyl groups or other substituents at the 2-position.
Fluorination and Trifluoromethylation
Fluorine substitution at position 5 and chlorine at position 8 are often incorporated via starting materials or selective halogenation.
Trifluoromethyl groups are introduced via cross-coupling with trifluoromethylated boronic acids or via nucleophilic trifluoromethylation reagents.
Reaction Conditions and Optimization
Control of temperature during bromination and coupling steps is crucial to avoid over-substitution or side reactions.
Palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 are commonly employed in Suzuki couplings under mild conditions.
Bases like potassium carbonate or cesium carbonate facilitate coupling reactions.
Solvents such as toluene, dioxane, or DMF are preferred for their ability to dissolve both organic and inorganic reagents.
Data Table: Summary of Key Preparation Parameters
| Parameter | Typical Conditions/Values | Comments |
|---|---|---|
| Cyclization temperature | 150–200 °C | Heating with malonic acid or derivatives |
| Bromination reagent | Bromine, NBS | Stoichiometric amounts to avoid polybromination |
| Bromination solvent | Dichloromethane, chloroform | Inert solvents preferred |
| Suzuki catalyst | Pd(PPh3)4, Pd(dppf)Cl2 | 1–5 mol% catalyst loading |
| Base for coupling | K2CO3, Cs2CO3 | 2 equivalents typically |
| Coupling solvent | Toluene, dioxane, DMF | Depends on solubility |
| Reaction temperature (coupling) | 80–110 °C | Controlled to avoid side reactions |
| Purification | Column chromatography, recrystallization | To achieve high purity |
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-8-chloro-5-fluoro-2-(trifluoromethyl)quinoline can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple halogens, this compound can participate in nucleophilic substitution reactions. For example, the bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Coupling Reactions: It can engage in cross-coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group using palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products depend on the specific reactions and conditions used. For example, nucleophilic substitution with an amine would yield an aminoquinoline derivative.
Scientific Research Applications
Chemistry: In organic synthesis, 4-Bromo-8-chloro-5-fluoro-2-(trifluoromethyl)quinoline serves as a versatile building block for constructing more complex molecules. Its unique substituents make it valuable for studying electronic effects and steric hindrance in chemical reactions.
Biology and Medicine: This compound is explored for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and biochemical research.
Industry: In the materials science industry, this compound can be used to synthesize novel polymers and materials with specific electronic and optical properties. Its derivatives may find applications in the development of advanced materials for electronics and photonics.
Mechanism of Action
The mechanism by which 4-Bromo-8-chloro-5-fluoro-2-(trifluoromethyl)quinoline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of multiple halogens and a trifluoromethyl group can enhance its binding affinity and specificity for certain molecular targets.
Molecular Targets and Pathways:
Enzymes: It may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of quinoline derivatives are highly dependent on substituent type, position, and electronic effects. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison of Selected Quinoline Derivatives
Key Observations
Substituent Position and Bioactivity Anti-Plasmodial Activity: Compounds with 7-chloro substitution (e.g., ) show higher activity against Plasmodium falciparum than those with 8-chloro, as in the target compound. This suggests positional sensitivity in antimalarial applications . Antitumor Potential: Methoxy or amino groups at position 2 () correlate with antitumor activity, while the trifluoromethyl group in the target compound may enhance metabolic stability for similar applications .
Halogen Substitutions: Bromo at position 4 (target compound) vs. 6 () alters steric bulk and electronic distribution, impacting interactions with biological targets.
Physicochemical Properties Lipophilicity: The target compound’s multiple halogens increase lipophilicity (logP ~3.5 estimated), which may enhance membrane permeability but reduce aqueous solubility.
Research Implications
The target compound’s polyhalogenated structure offers a template for optimizing bioactivity in drug discovery. For example:
Biological Activity
4-Bromo-8-chloro-5-fluoro-2-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C10H4BrClF3N
- Molecular Weight : 310.50 g/mol
- IUPAC Name : 8-bromo-4-chloro-2-(trifluoromethyl)quinoline
Antimicrobial Properties
Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that modifications in the quinoline structure enhanced antibacterial and antituberculosis properties, suggesting that this compound could be effective against resistant strains of bacteria .
Anticancer Activity
The compound has shown promising results in preclinical studies as an anticancer agent. In vitro assays have indicated that it can inhibit cell proliferation in various cancer cell lines. For instance, a study reported IC50 values (the concentration required to inhibit cell growth by 50%) of less than 10 μM against human cancer cell lines such as HCT-116 and MIA PaCa-2 .
| Cell Line | IC50 (μM) |
|---|---|
| HCT-116 | 6.15 ± 2.9 |
| MIA PaCa-2 | 6.43 ± 3.0 |
The mechanism of action of this compound involves the inhibition of specific enzymes related to cancer cell metabolism and proliferation. It has been identified as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in rapidly dividing cells .
Case Studies
-
Study on Antimicrobial Efficacy :
In a controlled laboratory setting, the compound was tested against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. Results indicated that the compound had a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, highlighting its potential as a novel antimicrobial agent . -
Anticancer Studies :
A series of in vitro experiments were conducted to evaluate the cytotoxic effects of the compound on different cancer cell lines. The results showed that the compound inhibited cell growth effectively, with a notable increase in apoptosis rates compared to untreated controls .
Q & A
Q. What are the key synthetic routes for 4-Bromo-8-chloro-5-fluoro-2-(trifluoromethyl)quinoline?
- Methodological Answer : Synthesis typically involves sequential halogenation and trifluoromethylation. For example:
- Bromination : Use N-bromosuccinimide (NBS) in acetic acid at 80–100°C to introduce bromine at the 4-position .
- Chlorination : Electrophilic chlorination (e.g., Cl₂/FeCl₃) or nucleophilic substitution (e.g., using CuCl) at the 8-position .
- Fluorination : Fluorine can be introduced via Balz-Schiemann reaction or direct electrophilic fluorination .
- Trifluoromethylation : Cross-coupling reactions (e.g., using CF₃Cu or CF₃I) or radical trifluoromethylation .
Critical Step: Order of substitution impacts regioselectivity; bromine and chlorine are often introduced first due to their directing effects .
Q. How is the compound purified and characterized after synthesis?
- Methodological Answer :
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (solvent: DCM/hexane) .
- Characterization :
- NMR : ¹⁹F NMR detects trifluoromethyl groups (δ ~ -60 ppm), while ¹H/¹³C NMR resolves halogen positions .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 346.92) .
- X-ray Crystallography : Resolves substituent positions and crystal packing (e.g., Acta Crystallographica reports for similar quinolines) .
Advanced Research Questions
Q. How do substituent positions influence reactivity and biological activity in halogenated quinolines?
- Methodological Answer : Substituent positions dictate electronic and steric effects:
- Bromine at 4-position : Enhances electrophilic substitution at adjacent positions but may sterically hinder coupling reactions .
- Chlorine at 8-position : Electron-withdrawing effect increases acidity of the quinoline nitrogen, affecting coordination with metal catalysts .
- Fluorine at 5-position : Improves metabolic stability and membrane permeability in biological assays .
- Trifluoromethyl at 2-position : Strong electron-withdrawing effect stabilizes intermediates in cross-coupling reactions .
Example: 4-Bromo-8-(trifluoromethyl)quinoline shows higher antimicrobial activity than its 6-bromo analog due to optimized substituent alignment .
Q. What strategies resolve contradictions in reactivity data for halogenated quinolines?
- Methodological Answer : Contradictions often arise from solvent polarity, catalyst choice, or competing reaction pathways:
- Case Study : Bromination with NBS in acetic acid yields >90% purity, but DMF as solvent leads to side-product formation (e.g., debromination) .
- Resolution : Use computational modeling (DFT) to predict substituent effects or optimize reaction conditions via DoE (Design of Experiments) .
Example: Fluorine at 5-position reduces π-stacking in crystal structures, altering solubility compared to non-fluorinated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
